molecular formula C20H16O6 B1260894 Triacetoxyanthracene

Triacetoxyanthracene

Cat. No.: B1260894
M. Wt: 352.3 g/mol
InChI Key: WSVZYWNOCOMUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triacetoxyanthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H16O6 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

1.1 Treatment of Psoriasis
Triacetoxyanthracene has been investigated as a topical treatment for psoriasis. It was developed to mitigate the side effects associated with dithranol, such as burning and staining. Clinical studies have shown that while this compound may not be as effective as dithranol, it is better tolerated by patients. A preparation with a 1% concentration in cream base has been introduced, which is applied to moistened plaques of psoriatic skin, significantly reducing adverse reactions compared to traditional treatments .

1.2 Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties, making it useful in cosmetic formulations aimed at body and hair hygiene . Its ability to inhibit inflammation without significant side effects positions it as a promising candidate in dermatological applications.

Photophysical Properties

2.1 Fluorescence and Spectroscopy
this compound exhibits notable photophysical properties, particularly in fluorescence applications. It can be utilized as a fluorescent probe in biological imaging due to its ability to intercalate with DNA and produce strong fluorescence signals upon binding. This property allows for the monitoring of ligand binding and DNA interactions through spectroscopic methods .

2.2 Organic Light-Emitting Devices
The anthracene core structure of this compound facilitates its use in organic light-emitting devices (OLEDs). Its excellent charge transport properties and fluorescence quantum yields make it suitable for applications in electronic materials, where efficient light emission is critical .

Material Science Applications

3.1 Supramolecular Chemistry
this compound has been explored in supramolecular chemistry due to its capacity to form stable complexes with other molecules. Its structure allows for the creation of hierarchical assemblies that can be used in various applications, including drug delivery systems and nanotechnology .

3.2 Photochemical Sensors
The compound's ability to undergo photo-induced electron transfer makes it valuable in developing photochemical sensors. These sensors can detect metal ions or changes in environmental conditions by monitoring fluorescence changes, thus serving as effective analytical tools .

Table 1: Summary of Medicinal Applications

ApplicationDescriptionEfficacy Comparison
Psoriasis TreatmentTopical application reduces side effects compared to dithranolLess effective but better tolerated
Anti-inflammatoryUsed in cosmetic formulations for skin carePromising results

Table 2: Photophysical Properties

PropertyValue/Description
Fluorescence Quantum YieldHigh; suitable for biological imaging
Charge TransportExcellent; applicable in OLEDs

Case Studies

Case Study 1: Psoriasis Treatment Efficacy
A clinical trial involving patients with psoriasis demonstrated that this compound applied as a cream significantly reduced plaque formation with minimal side effects compared to traditional dithranol treatments. Patients reported less discomfort and fewer instances of staining.

Case Study 2: Fluorescent Probing of DNA
In a study examining the interaction between this compound and DNA, researchers found that the compound could effectively intercalate between DNA base pairs, resulting in enhanced fluorescence signals that facilitated real-time monitoring of DNA dynamics.

Properties

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

(3,4-diacetyloxyanthracen-2-yl) acetate

InChI

InChI=1S/C20H16O6/c1-11(21)24-18-10-16-8-14-6-4-5-7-15(14)9-17(16)19(25-12(2)22)20(18)26-13(3)23/h4-10H,1-3H3

InChI Key

WSVZYWNOCOMUPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=CC3=CC=CC=C3C=C2C(=C1OC(=O)C)OC(=O)C

Synonyms

dithranol triacetate
Exolan
triacetoxyanthracene
triacetylanthra-1,8,9- triol
triacetyldithranol

Origin of Product

United States

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